molecular formula C4H9NSi B580249 Trimethylsilyl cyanide-13C,15N CAS No. 81797-53-7

Trimethylsilyl cyanide-13C,15N

Cat. No. B580249
CAS RN: 81797-53-7
M. Wt: 101.193
InChI Key: LEIMLDGFXIOXMT-MQIHXRCWSA-N
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Description

Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is a compound used in organic synthesis . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine .


Synthesis Analysis

The synthesis of Trimethylsilyl cyanide-13C,15N involves the use of Et3N as a dual catalyst, acting as a Lewis base in the cyanosilylation process and then as a Brønsted base in the umpolung step .


Molecular Structure Analysis

Trimethylsilyl cyanide-13C,15N is a volatile liquid that consists of a cyanide group (CN) attached to a trimethylsilyl group . The compound exists in a rapid equilibrium with a small amount of the isomeric isocyanide (CH3)3SiNC .


Chemical Reactions Analysis

Trimethylsilyl cyanide-13C,15N is used in several different reactions, but it is generally used in nucleophilic additions to aldehydes, ketones, and imines .


Physical And Chemical Properties Analysis

Trimethylsilyl cyanide-13C,15N is a liquid with a molecular weight of 101.19 . It has a boiling point of 114-117 °C and a melting point of 8-11 °C . The density of the compound is 0.809 g/mL at 25 °C .

Mechanism of Action

Target of Action

Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is primarily used in organic synthesis. Its primary targets are aldehydes, ketones, and imines . It acts as a cyanide source for nucleophilic reactions .

Mode of Action

Trimethylsilyl cyanide-13C,15N interacts with its targets through nucleophilic additions . It forms cyanohydrin silyl ethers when it reacts with aldehydes and ketones . When reacting with imines, it forms α-aminonitriles . The cyanation process is believed to proceed through a radical pathway .

Biochemical Pathways

The biochemical pathways affected by Trimethylsilyl cyanide-13C,15N involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds are crucial intermediates in various synthetic pathways. For instance, cyanohydrin silyl ethers can be further processed to yield other valuable compounds .

Result of Action

The result of Trimethylsilyl cyanide-13C,15N’s action is the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds can serve as intermediates in the synthesis of a wide range of other compounds, contributing to the versatility of Trimethylsilyl cyanide-13C,15N as a reagent .

Safety and Hazards

Trimethylsilyl cyanide-13C,15N is highly flammable and toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

trimethylsilylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMLDGFXIOXMT-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745972
Record name Trimethylsilane(~13~C,~15~N)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl cyanide-13C,15N

CAS RN

81797-53-7
Record name Trimethylsilane(~13~C,~15~N)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81797-53-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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